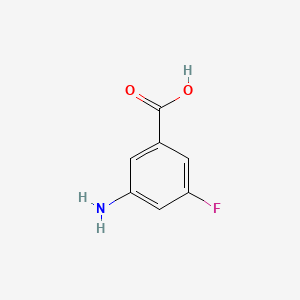

3-Amino-5-fluorobenzoic acid

Vue d'ensemble

Description

3-Amino-5-fluorobenzoic acid: is an organic compound with the molecular formula C7H6FNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by an amino group and a fluorine atom, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluorobenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoroaniline.

Condensation Reaction: 4-fluoroaniline undergoes a condensation reaction with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide.

Cyclization: This intermediate is then cyclized in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.

Oxidation: Finally, under alkaline conditions using hydrogen peroxide, the diketone is oxidized to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Core Reaction Types and Mechanisms

3-AFBA undergoes four primary reaction types, driven by its functional groups:

Oxidation Reactions

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) in alkaline conditions .

-

Products : Forms quinone derivatives via oxidation of the amino group.

-

Mechanism : The amino group is oxidized to a nitroso or nitro intermediate, which further reacts to form quinones.

Reduction Reactions

-

Products : Yields reduced derivatives such as 3-amino-5-fluorobenzyl alcohol or fully saturated analogs.

-

Application : Used to modify solubility or introduce reactive handles for further functionalization .

Substitution Reactions

-

Nucleophilic Substitution :

-

Reagents : Amines, alcohols, or thiols in the presence of bases (e.g., K₂CO₃).

-

Site : Fluorine atom at the para position undergoes substitution due to its electron-withdrawing nature.

-

Example : Reaction with dimethylamine forms 3-amino-5-fluoro-N,N-dimethylbenzamide.

-

Coupling Reactions

-

Reagents : Transition-metal catalysts (e.g., Pd) for Suzuki-Miyaura or Ullmann couplings .

-

Case Study : Used in synthesizing 5'-fluoropactamycin via biosynthetic coupling in Streptomyces pactum.

Key Reaction Pathways and Products

Cytotoxicity Enhancement via Structural Modification

-

Modification : Introducing electron-withdrawing groups (e.g., bromine) at position 4 increases apoptosis induction in cancer cells.

-

Mechanism : Enhanced lipophilicity improves membrane permeability and target engagement.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

3-Amino-5-fluorobenzoic acid serves as a crucial building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in the development of pharmaceuticals and agrochemicals. The fluorine atom enhances the lipophilicity of the compound, improving its reactivity and solubility in organic solvents.

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes, making it a candidate for studying biochemical pathways. Its structural properties allow it to interact with biological macromolecules through hydrogen bonding, potentially affecting protein function and stability.

Antimicrobial Properties

The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been shown to be effective as a precursor in the biosynthesis of pactamycin, an antibiotic known for its cytotoxic effects against cancer cells. This highlights its dual role as both an antimicrobial agent and a precursor for more potent derivatives .

Medicinal Chemistry

Anticancer Research

this compound has garnered attention for its potential anticancer properties. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting its utility in developing novel cancer therapies. Certain modifications to the compound have been found to enhance its efficacy against various cancer cell lines.

Drug Development

The compound is being investigated for its role in drug development, particularly in creating pharmaceuticals with anti-inflammatory or anticancer properties. Its incorporation into drug formulations may improve bioavailability and therapeutic effectiveness .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in producing dyes and pigments. The presence of the fluorine atom contributes to the stability and vibrancy of these colorants, making them suitable for various applications in textiles and coatings.

Biosynthesis Studies

A notable study involving Streptomyces pactum demonstrated that supplementing fermentation media with this compound led to the production of 5'-fluoropactamycin. This experiment underscored the compound's significance as a biosynthetic precursor in antibiotic development .

Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of various derivatives of this compound. Results indicated that specific modifications enhanced its ability to inhibit cancer cell growth, paving the way for new anticancer therapies.

Summary of Biological Activities

| Compound | Activity Type | Observations |

|---|---|---|

| Pactamycin | Antimicrobial | Effective against various bacterial strains |

| 5'-Fluoropactamycin | Antimicrobial | Similar efficacy to pactamycin |

| This compound | Anticancer | Potential in inhibiting cancer cell proliferation |

| Antimicrobial | Exhibits activity against specific pathogens |

Mécanisme D'action

The mechanism of action of 3-Amino-5-fluorobenzoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

Signal Transduction Pathways: It may interfere with cellular signaling pathways, affecting cell growth and proliferation.

Molecular Targets: Potential targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-5-fluorobenzoic acid: Another fluorinated amino benzoic acid with similar properties but different substitution pattern.

3-Amino-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a single fluorine atom, leading to different chemical behavior.

Methyl 3-amino-5-fluorobenzoate: The methyl ester derivative of 3-Amino-5-fluorobenzoic acid, used in different applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

3-Amino-5-fluorobenzoic acid (3-AFBA) is an organic compound with the molecular formula C7H6FNO2, classified as a derivative of benzoic acid. Its structure includes an amino group at the meta position and a fluorine atom at the para position of the benzene ring. This unique substitution pattern contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

3-AFBA exhibits several chemical properties that influence its biological activity:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, potentially affecting protein structure and function.

- Lipophilicity : The presence of the fluorine atom enhances lipophilicity, which may improve cellular membrane permeability and facilitate interaction with target sites within cells.

Biological Activity

Research indicates that 3-AFBA has potential antimicrobial and anticancer properties. It has been used as a precursor in the biosynthesis of pactamycin, an antibiotic known for its cytotoxic effects against cancer cells. Studies show that 3-AFBA can be incorporated into the structure of 5'-fluoropactamycin without significantly altering its antimicrobial and cytotoxic activities compared to pactamycin .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Observations |

|---|---|---|

| Pactamycin | Antimicrobial | Effective against various bacterial strains |

| 5'-Fluoropactamycin | Antimicrobial | Similar efficacy to pactamycin |

| This compound | Anticancer | Potential in inhibiting cancer cell proliferation |

| Antimicrobial | Exhibits activity against specific pathogens |

Case Studies

- Biosynthesis Studies : In a study involving Streptomyces pactum, researchers demonstrated that supplementing fermentation media with 3-AFBA resulted in the production of 5'-fluoropactamycin. This study highlighted the compound's role as a biosynthetic precursor and its potential utility in antibiotic development .

- Cytotoxicity Evaluation : A recent investigation assessed the cytotoxic effects of various derivatives of 3-AFBA. The results indicated that certain modifications enhance its ability to inhibit cancer cell growth, suggesting avenues for developing new anticancer therapies .

Research Findings

- Antimicrobial Activity : Studies have shown that 3-AFBA exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

- Anticancer Properties : Research focusing on the anticancer properties revealed that 3-AFBA could induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-amino-5-fluorobenzoic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via fluorination of aminobenzoic acid derivatives or through multi-step reactions involving halogen exchange. A key method involves:

- Direct fluorination : Using agents like Selectfluor® or KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–100°C).

- Nucleophilic aromatic substitution : Starting from 3-nitro-5-chlorobenzoic acid, followed by reduction of the nitro group.

Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection (e.g., Pd/C for hydrogenation steps). Side reactions, such as over-fluorination or deamination, can occur if pH or reaction times are not tightly regulated .

Q. How does fluorination at the 5-position affect the physicochemical and biological properties of benzoic acid derivatives?

Fluorination enhances electronegativity and metabolic stability. For this compound:

- Lipophilicity : Increased logP compared to non-fluorinated analogs, improving membrane permeability.

- Acidity : The electron-withdrawing fluorine atom lowers the pKa of the carboxylic acid group (~2.8 vs. ~4.2 for 3-aminobenzoic acid).

- Bioactivity : Fluorine’s steric and electronic effects can enhance binding to target enzymes, as seen in its use as a precursor for fluorinated pactamycin analogs with retained antimalarial activity .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- NMR Spectroscopy : NMR is critical for confirming fluorination (δ ≈ -110 to -120 ppm for aromatic F).

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with ESI-MS detects purity and byproducts.

- X-ray Crystallography : For structural confirmation, use SHELX-97 for refinement and WinGX for data processing .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced Research Questions

Q. How can metabolic engineering improve the yield of fluorinated pactamycin analogs derived from this compound?

In Streptomyces pactum, knockout of genes responsible for endogenous 3-aminobenzoic acid biosynthesis (e.g., ptmA or ptmT, PLP-dependent aminotransferases) forces reliance on exogenously supplied this compound. Key steps:

Gene disruption : Use CRISPR-Cas9 to delete ptmA.

Precursor feeding : Supplement culture media with 1–5 mM fluorinated precursor.

Fermentation optimization : Adjust pH (6.5–7.0) and aeration rates to maximize titers.

This approach reduced competing pathways, increasing pactamycin analog yield by ~40% in engineered strains .

Q. How can structural discrepancies in X-ray data for this compound derivatives be resolved?

Discrepancies (e.g., bond length variations or electron density mismatches) often arise from:

- Disorder in crystal packing : Use SHELXL’s PART instruction to model alternative conformations.

- Twinned crystals : Apply HKLF 5 format in SHELXL for twin refinement.

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å). Cross-validate with DFT calculations (e.g., Gaussian 16) for geometric comparisons .

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

Common byproducts (e.g., di-fluorinated analogs or dehalogenated species) arise from:

- Over-fluorination : Use substoichiometric Selectfluor® (0.95 equiv) and monitor via NMR.

- Acidic hydrolysis : Stabilize intermediates with protecting groups (e.g., tert-butyl esters).

- Catalyst poisoning : Pre-treat Pd/C catalysts with HS to reduce over-reduction of nitro groups .

Q. How do fluorinated benzoic acids interact with biological targets compared to non-fluorinated analogs?

Fluorination alters binding kinetics and selectivity:

- Enzyme inhibition : this compound derivatives show enhanced binding to aminotransferases due to fluorine’s electronegativity (K reduced by 2–3 fold vs. non-fluorinated analogs).

- Cellular uptake : Fluorination increases logD, improving diffusion across bacterial membranes (e.g., in E. coli MIC assays).

- Metabolic stability : labeling studies show reduced oxidative metabolism in hepatic microsomes .

Propriétés

IUPAC Name |

3-amino-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLBYCHERDTVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591592 | |

| Record name | 3-Amino-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786616-54-4 | |

| Record name | 3-Amino-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.